![molecular formula C19H17FN2OS B2394937 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide CAS No. 896606-81-8](/img/structure/B2394937.png)
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide, also known as ABT-594, is a novel compound that has been extensively studied for its potential use as a therapeutic agent. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have analgesic effects in animal models.
Scientific Research Applications
PPARα, -γ, and -δ Agonist
The compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist . It has an EC 50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests that it could be used in research related to diseases where these receptors play a crucial role, such as metabolic disorders, inflammation, and certain types of cancer.
Synthesis of Oxazole Rings
The synthetic route of this compound involves the synthesis of oxazole rings . This could be of interest in research focused on the development of new synthetic methods or the synthesis of other compounds containing oxazole rings.
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activity . This suggests that “N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide” could potentially be used in antiviral research.
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests potential applications in research related to inflammatory diseases.
Anticancer Activity
The anticancer activity of indole derivatives suggests that “N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide” could potentially be used in cancer research.
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This suggests potential applications in HIV research.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it interacts with its targets, leading to changes in the biological activities of these targets .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-2-4-14(5-3-13)18(23)21-11-10-17-12-24-19(22-17)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKZIURENJXHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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